molecular formula C8H6F2O3S B1435324 2,3-Difluoro-4-(methylsulfonyl)benzaldehyde CAS No. 1894950-31-2

2,3-Difluoro-4-(methylsulfonyl)benzaldehyde

Cat. No.: B1435324
CAS No.: 1894950-31-2
M. Wt: 220.2 g/mol
InChI Key: IIZPMBZWPVMRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-4-(methylsulfonyl)benzaldehyde, also known as 2,3-Difluoromethylsulfonylbenzaldehyde, is an important organic compound widely used in research laboratories. It is a colorless solid with a molecular weight of 246.19 g/mol and a boiling point of 170.7 °C. It is a versatile reagent for the synthesis of organic compounds, and has a wide range of applications in the scientific research field.

Scientific Research Applications

Environmental Degradation and Fate

Research reviews have focused on the microbial degradation of polyfluoroalkyl chemicals, shedding light on environmental fate and degradation pathways. For example, Liu and Avendaño (2013) discuss the degradation pathways of polyfluoroalkyl chemicals, which could be relevant to understanding the environmental behavior of related compounds like 2,3-Difluoro-4-(methylsulfonyl)benzaldehyde (Liu & Mejia Avendaño, 2013). This research suggests a complex interaction between such chemicals and microbial processes in the environment, which can lead to the formation of perfluoroalkyl acids, underlining the importance of understanding these mechanisms for environmental management.

Analytical and Synthetic Applications

The synthetic utility of related compounds, such as trifluoromethanesulfonic acid, has been highlighted in organic synthesis, including electrophilic aromatic substitution reactions and the formation of various bonds. The high protonating power and low nucleophilicity of such acids make them valuable reagents in generating cationic species from organic molecules, which could be applied in studying or synthesizing derivatives of this compound (Kazakova & Vasilyev, 2017).

Properties

IUPAC Name

2,3-difluoro-4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3S/c1-14(12,13)6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZPMBZWPVMRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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